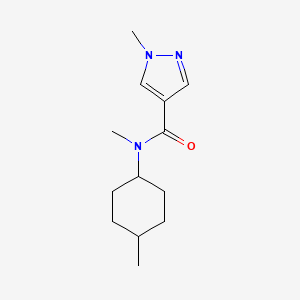
N,1-dimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,1-dimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide (DMC) is a chemical compound that has gained significant attention in the scientific community for its potential uses in research and development. DMC is a pyrazole derivative that has been synthesized through various methods, and its mechanism of action is still being explored.
Wirkmechanismus
The mechanism of action of N,1-dimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide is still being explored. It has been reported to act as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound has also been reported to inhibit the production of nitric oxide, a molecule that plays a role in the regulation of blood pressure and inflammation.
Biochemical and Physiological Effects
This compound has been reported to have anti-inflammatory and analgesic effects, as well as effects on the central nervous system. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. This compound has also been reported to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N,1-dimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide in lab experiments is its high purity. This compound can be synthesized through methods that yield high purity this compound. However, one limitation is that the mechanism of action of this compound is still being explored, and more research is needed to fully understand its effects.
Zukünftige Richtungen
There are several future directions for research on N,1-dimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide. One direction is to further explore its mechanism of action, particularly its effects on COX-2 and nitric oxide. Another direction is to investigate its potential use as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to fully understand the effects of this compound on the central nervous system and its potential use as an analgesic.
Synthesemethoden
N,1-dimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide can be synthesized through several methods, including reaction of 4-methylcyclohexanone with hydrazine hydrate to form 4-methylcyclohexyl hydrazine, which is then reacted with dimethylformamide dimethyl acetal and acetic anhydride to form this compound. Another method involves the reaction of 4-methylcyclohexanone with hydrazine hydrate and 1,3-dimethyl-2-imidazolidinone to form this compound. These methods have been reported to yield high purity this compound.
Wissenschaftliche Forschungsanwendungen
N,1-dimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide has been investigated for its potential uses in various scientific research applications. It has been studied for its anti-inflammatory and analgesic effects, as well as its effects on the central nervous system. This compound has also been investigated for its potential use as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N,1-dimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-10-4-6-12(7-5-10)16(3)13(17)11-8-14-15(2)9-11/h8-10,12H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFYISWUMGSSCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N(C)C(=O)C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N,1,5-trimethyl-N-[(2-methylphenyl)methyl]pyrrole-2-carboxamide](/img/structure/B7504393.png)
![2-[4-(4-tert-butylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B7504396.png)

![N,1-dimethyl-N-[(2-methylphenyl)methyl]-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7504403.png)
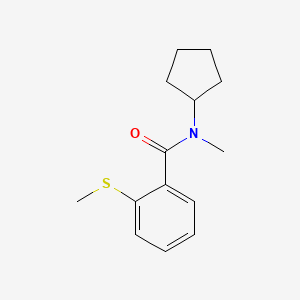
![N,1-dimethyl-N-[(4-methylphenyl)methyl]-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7504427.png)
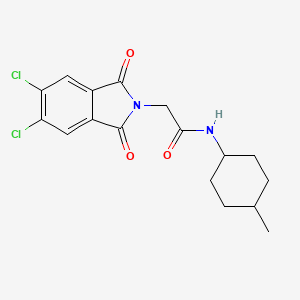
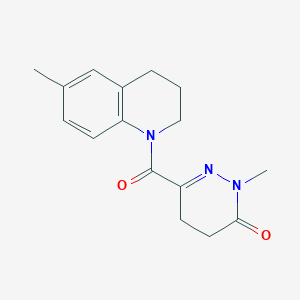
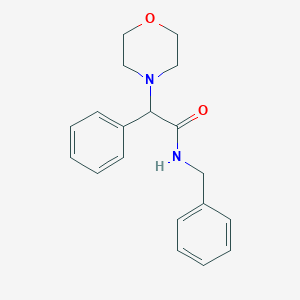
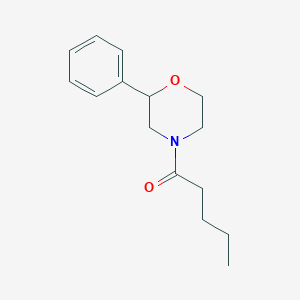
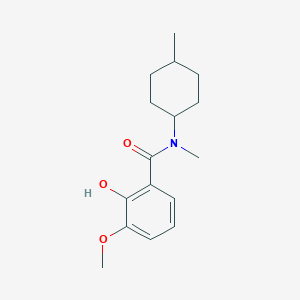
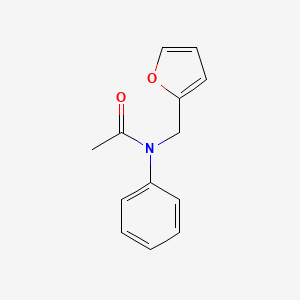

![4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2-phenylmorpholine](/img/structure/B7504496.png)
